molecular formula C25H25NO3 B10766272 (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone CAS No. 2748622-62-8

(1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone

Cat. No.: B10766272
CAS No.: 2748622-62-8
M. Wt: 387.5 g/mol
InChI Key: BMDREMSYCUDCJJ-UHFFFAOYSA-N
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Description

The compound (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone is a synthetic chemical entity that belongs to the class of indole-based compounds. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes an indole core, a hydroxypentyl side chain, and a methoxynaphthalenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Hydroxypentyl Side Chain: The hydroxypentyl side chain can be introduced via alkylation reactions, where the indole nitrogen is alkylated with a suitable halide.

    Coupling with Methoxynaphthalenyl Group: The final step involves coupling the indole derivative with a methoxynaphthalenyl group using a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the hydroxypentyl side chain can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.

    Substitution: The indole nitrogen can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of dyes, pigments, or other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA/RNA: The compound may interact with genetic material, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (1-(4-hydroxybutyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
  • (1-(4-hydroxyhexyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone
  • (1-(4-hydroxypropyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone

Uniqueness

The uniqueness of (1-(4-hydroxypentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone lies in its specific side chain length and functional groups, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in scientific research and industrial applications.

Properties

CAS No.

2748622-62-8

Molecular Formula

C25H25NO3

Molecular Weight

387.5 g/mol

IUPAC Name

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone

InChI

InChI=1S/C25H25NO3/c1-17(27)8-7-15-26-16-22(19-10-5-6-12-23(19)26)25(28)21-13-14-24(29-2)20-11-4-3-9-18(20)21/h3-6,9-14,16-17,27H,7-8,15H2,1-2H3

InChI Key

BMDREMSYCUDCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)OC)O

Origin of Product

United States

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